1H-Indole-7-methanol, 2,3-dihydro-
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Overview
Description
Synthetic Routes and Reaction Conditions:
Reduction from Indole: One common method to synthesize indoline derivatives, including indolin-7-ylmethanol, is the reduction of indole. This can be achieved using catalytic hydrogenation or other reducing agents.
Intramolecular Diels-Alder Synthesis: This method involves the cycloaddition of a diene and a dienophile within the same molecule to form the indoline structure.
Catalytic Synthesis: Transition metal-catalyzed cyclization reactions of unsaturated substrates, such as alkynes and nitrogen compounds, can also be used to prepare indoline derivatives.
Industrial Production Methods:
Large-Scale Reduction: Industrial production often involves the large-scale reduction of indole derivatives using efficient catalytic systems to ensure high yield and purity.
Continuous Flow Synthesis: This method allows for the continuous production of indoline derivatives, improving efficiency and scalability.
Types of Reactions:
Oxidation: Indolin-7-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form various derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Major Products:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Various reduced forms of indolin-7-ylmethanol with different functional groups.
Substitution Products: Substituted indoline derivatives with diverse functional groups.
Scientific Research Applications
Indolin-7-ylmethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with potential anti-tumor, anti-bacterial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Indolin-7-ylmethanol and its derivatives are studied for their interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of indolin-7-ylmethanol involves its interaction with various molecular targets:
Hydrogen Bonding: The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity.
Hydrophobic Interactions: The benzene ring can interact hydrophobically with protein residues, stabilizing the compound-protein complex.
Pathways Involved: Indolin-7-ylmethanol may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Indoline: The parent compound of indolin-7-ylmethanol, lacking the hydroxymethyl group.
Indole-3-acetic Acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness:
Functional Group: The presence of the hydroxymethyl group at the seventh position distinguishes indolin-7-ylmethanol from other indoline derivatives.
Biological Activity: The unique structure of indolin-7-ylmethanol imparts specific biological activities, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
112106-89-5 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-7-ylmethanol |
InChI |
InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,10-11H,4-6H2 |
InChI Key |
YEUKLPJLDSENGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=C2CO |
Origin of Product |
United States |
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